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Compound of Interest

Compound Name: (Bromomethyl)cyclohexane-d11

Cat. No.: B15138949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum of the

deuterated compound (Bromomethyl)cyclohexane-d11. Due to the limited availability of

direct experimental data for this specific isotopologue, this guide leverages established

principles of mass spectrometry and fragmentation patterns of analogous halogenated alkanes

to present a predictive overview. This document is intended to aid researchers in understanding

the mass spectral characteristics of deuterated (Bromomethyl)cyclohexane, a compound of

interest in metabolic studies and as a labeled internal standard.

Introduction
(Bromomethyl)cyclohexane is a halogenated aliphatic cyclic compound. Its deuterated form,

(Bromomethyl)cyclohexane-d11, where eleven hydrogen atoms have been replaced by

deuterium, is a valuable tool in various scientific applications, including as a tracer in metabolic

research and as an internal standard for quantitative analysis by mass spectrometry.[1]

Understanding the mass spectrum of this deuterated compound is crucial for its accurate

identification and quantification. This guide outlines the predicted mass spectrum,

fragmentation pathways, and a general experimental protocol for its analysis.

Chemical Properties and Structures
The chemical structures and key properties of (Bromomethyl)cyclohexane and its deuterated

analog are presented below.
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Property
(Bromomethyl)cyclohexan
e

(Bromomethyl)cyclohexan
e-d11

Chemical Structure

Chemical structure of

(Bromomethyl)-d2-

cyclohexane-d11

Molecular Formula C₇H₁₃Br C₇H₂D₁₁Br

Molecular Weight 177.08 g/mol 188.15 g/mol

CAS Number 2550-36-9 1219794-79-2

Predicted Mass Spectrum and Fragmentation
Analysis
The mass spectrum of (Bromomethyl)cyclohexane-d11 is predicted based on the known

fragmentation patterns of alkyl halides. The presence of bromine, with its two isotopes 79Br

and 81Br in nearly a 1:1 ratio, will result in characteristic isotopic clusters for bromine-

containing fragments. Deuterium substitution will shift the mass-to-charge (m/z) ratio of the

molecular ion and its fragments by +11 atomic mass units compared to the unlabeled

compound.

Table 1: Predicted Mass-to-Charge (m/z) Values and Relative Abundance of Key Fragments
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Fragment Ion Structure

Predicted m/z
for
(Bromomethyl)
cyclohexane

Predicted m/z
for
(Bromomethyl)
cyclohexane-
d11

Predicted
Relative
Abundance

[M]⁺ [C₇H₁₃Br]⁺ 176/178 187/189 Low

[M-Br]⁺ [C₇H₁₃]⁺ 97 108 Moderate

[C₆H₁₁]⁺ [Cyclohexyl]⁺ 83 94 High

[C₅H₉]⁺ [Cyclopentyl]⁺ 69 78 Moderate

[C₄H₇]⁺ [Cyclobutyl]⁺ 55 62 High

[CH₂Br]⁺ [Bromomethyl]⁺ 93/95 95/97 Moderate

Predicted Fragmentation Pathways
Electron ionization (EI) mass spectrometry typically involves high energy that causes

fragmentation of the parent molecule. The major predicted fragmentation pathways for

(Bromomethyl)cyclohexane-d11 are:

Loss of the Bromine Radical: The initial molecular ion [C₇H₂D₁₁Br]⁺ can readily lose a

bromine radical (•Br) to form the [C₇H₂D₁₁]⁺ cation at m/z 108.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the bromine atom is a common

pathway for alkyl halides. This would result in the formation of a stable cyclohexyl-d11 cation

[C₆D₁₁]⁺ at m/z 94 and a bromomethyl radical (•CH₂Br), or a bromomethyl cation [CH₂Br]⁺ at

m/z 93/95 and a cyclohexyl-d11 radical.

Ring Fragmentation: The cyclohexyl ring can undergo further fragmentation, leading to the

loss of ethylene (C₂H₄ or its deuterated equivalents) or other small neutral molecules,

resulting in smaller cyclic or acyclic fragment ions.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
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The following is a general protocol for the analysis of (Bromomethyl)cyclohexane-d11 using

a standard GC-MS system with an electron ionization source.

5.1. Sample Preparation

Prepare a dilute solution of (Bromomethyl)cyclohexane-d11 in a volatile organic solvent

such as dichloromethane or hexane. A typical concentration is 1-10 µg/mL.

If necessary, use a deuterated internal standard for quantification.

5.2. Gas Chromatography (GC) Conditions

Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

Injector Temperature: 250 °C.

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness

column coated with 5% phenyl methylpolysiloxane.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: 10 °C/min to 250 °C.

Final hold: 5 minutes at 250 °C.

5.3. Mass Spectrometry (MS) Conditions

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.
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Scan Range: m/z 40-300.

Solvent Delay: Set appropriately to avoid filament damage from the solvent peak.

Visualization of Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway of

(Bromomethyl)cyclohexane-d11 upon electron ionization.
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Caption: Predicted EI fragmentation of (Bromomethyl)cyclohexane-d11.

Conclusion
This technical guide provides a predictive framework for the mass spectral analysis of

(Bromomethyl)cyclohexane-d11. The key takeaways are the expected shift in m/z values due

to deuterium labeling and the characteristic fragmentation patterns dominated by the loss of the

bromine radical and alpha-cleavage. The provided experimental protocol offers a starting point

for method development for the analysis of this compound. It is important to note that the actual

mass spectrum may show variations depending on the specific instrumentation and

experimental conditions used. Empirical verification is recommended for precise structural

elucidation and quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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